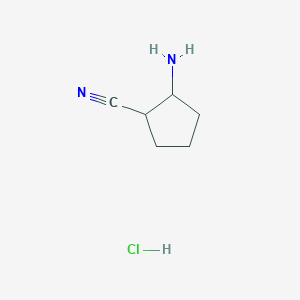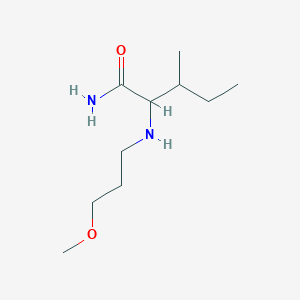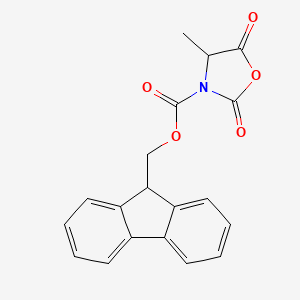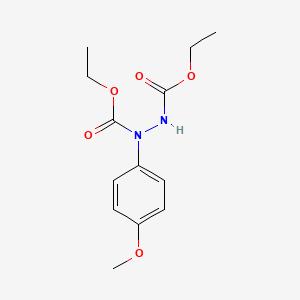![molecular formula C28H48FeP2 B14787073 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene: is a compound that belongs to the class of ferrocene derivatives. Ferrocene derivatives are known for their unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of two bis(1,1-dimethylethyl)phosphino groups attached to the ferrocene core. These phosphino groups are known for their ability to act as ligands, making this compound useful in various catalytic and coordination chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene typically involves the reaction of ferrocene with bis(1,1-dimethylethyl)phosphino reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the ferrocene derivative is reacted with bis(1,1-dimethylethyl)phosphine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and a suitable base.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different ligands.
Scientific Research Applications
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene exerts its effects is primarily through its ability to act as a ligand. The phosphino groups can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more. The ferrocene core provides stability and electronic properties that enhance the compound’s reactivity .
Comparison with Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene derivative with diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): A similar bidentate ligand but with an ethane backbone instead of a ferrocene core.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: A benzene derivative with similar phosphino groups.
Uniqueness: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene is unique due to its ferrocene core, which imparts distinct electronic properties and stability. The presence of bulky bis(1,1-dimethylethyl)phosphino groups also provides steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C28H48FeP2 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[[2-(ditert-butylphosphanylmethyl)cyclopenta-1,3-dien-1-yl]methyl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H43P2.C5H5.Fe/c1-20(2,3)24(21(4,5)6)16-18-14-13-15-19(18)17-25(22(7,8)9)23(10,11)12;1-2-4-5-3-1;/h13-15H,16-17H2,1-12H3;1-5H;/q2*-1;+2 |
InChI Key |
HEIVQJRWTUOXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=C(C=C[CH-]1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)





![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)


![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
